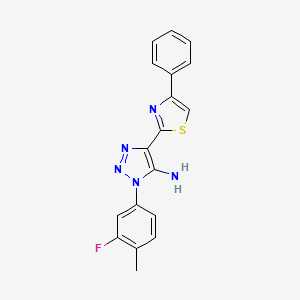

1-(3-fluoro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Description

1-(3-Fluoro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-fluoro-4-methylphenyl group at position 1 and a 4-phenylthiazole moiety at position 4. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, as seen in structurally analogous triazoles .

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5S/c1-11-7-8-13(9-14(11)19)24-17(20)16(22-23-24)18-21-15(10-25-18)12-5-3-2-4-6-12/h2-10H,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURCPAYKIQSWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

Coupling Reactions: The final step involves coupling the triazole and thiazole rings with the fluoro-methylphenyl group through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound with a complex structure and notable chemical properties. It belongs to the triazole derivatives class and is known for diverse biological activities and applications in medicinal chemistry. The compound features a triazole ring linked to a thiazole moiety, with a phenyl group substituted at specific positions. The presence of fluorine and methyl groups on the phenyl ring contributes to its unique reactivity and potential biological interactions. Its molecular weight is 351.4 g/mol.

Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets. Compounds containing triazole and thiazole moieties have demonstrated anticancer, antifungal, and antimicrobial activities. The thiazole ring is known for its role in cytotoxic activity against different cell lines, and modifications on the phenyl ring, such as the presence of electron-donating groups like methyl, can improve potency against certain cancer cells. Further investigation is needed to fully understand its therapeutic potential.

Applications

The applications of this compound are diverse due to its biological activities:

- Pharmaceutical Research: It can be employed in drug discovery and development as a lead compound or building block for synthesizing new therapeutic agents.

- Agrochemicals: It may be used in developing new pesticides or herbicides due to its potential biological activities.

- Material Science: It can be explored for use in creating new materials with specific properties, such as sensors or catalysts.

Interaction Studies

Interaction studies are essential to understand how this compound interacts with molecular targets like enzymes or receptors. These studies help elucidate its mechanism of action and optimize its therapeutic effects. Preliminary studies suggest that similar compounds can modulate enzyme activity or inhibit specific pathways involved in disease progression. Detailed biochemical studies are required to fully map out these interactions.

Structural Similarities

Several compounds share structural similarities with 1-(3-fluoro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amines:

| Compound Name | Structural Features |

|---|---|

| 1-(3-fluorophenyl)-4-(4-phenyltiazol) | Lacks methyl group; potential differences in reactivity |

| 1-(4-methylphenyl)-4-(4-phenyltiazol) | Lacks fluorine; may exhibit different biological activities |

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Physicochemical Properties

- Electron-Withdrawing Effects : Fluorine and nitro groups increase electrophilicity, enhancing interactions with biological targets. For example, the nitro group in ’s compound may improve binding affinity compared to the target’s methyl group .

Biological Activity

1-(3-fluoro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS Number: 1207040-63-8) is a synthetic organic compound belonging to the class of triazole derivatives. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 351.4 g/mol. The structure features a triazole ring connected to a thiazole moiety and a phenyl group, which may contribute to its biological activity.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the thiazole ring is particularly significant as it has been shown to enhance cytotoxic properties in various studies.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit promising antitumor properties. A study highlighted that thiazole derivatives could lead to significant cytotoxic effects against cancer cell lines. For instance:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | J774A.1 Macrophages |

| Compound 10 | 1.98 ± 1.22 | HT-29 Cells |

The structure–activity relationship (SAR) analysis suggests that the methyl group at the para position of the phenyl ring enhances activity by increasing electron density, which may improve binding affinity to target sites .

Antiviral Activity

In addition to antitumor effects, triazole derivatives have been investigated for their antiviral potential. A related study demonstrated that modifications in the triazole structure could lead to enhanced activity against HIV strains. The introduction of specific substituents significantly affected the efficacy of these compounds against viral replication .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds similar to this compound:

- Synthesis and Screening : A series of thiazole-containing compounds were synthesized and screened for antiproliferative activity against various cancer cell lines. The results indicated that the presence of electron-donating groups significantly enhanced cytotoxicity .

- Mechanistic Studies : Investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways. Further studies are needed to elucidate the specific signaling pathways involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.